molecular formula C16H15N5O2 B13782166 Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 83269-15-2

Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No.: B13782166
CAS No.: 83269-15-2
M. Wt: 309.32 g/mol
InChI Key: MJGZXQYSOYOKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with a unique structure that includes a pyrido-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrazine core, followed by the introduction of the phenyl and amino groups. The final step involves the esterification of the carbamic acid with ethanol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, methyl ester
  • Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, propyl ester

Uniqueness

Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The ethyl ester variant may exhibit different pharmacokinetic properties compared to its methyl or propyl counterparts, making it a compound of particular interest in drug development and other applications.

Properties

CAS No.

83269-15-2

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl N-(5-amino-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate

InChI

InChI=1S/C16H15N5O2/c1-2-23-16(22)21-13-8-11-14(15(17)20-13)19-12(9-18-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,17,20,21,22)

InChI Key

MJGZXQYSOYOKFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.